molecular formula C26H31NO4S B4290783 ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4290783
M. Wt: 453.6 g/mol
InChI Key: FYCGLVQETLTVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzofuran, thiophene, and cyclododecane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of benzofuran-2-carboxylic acid with an appropriate amine to form the benzofuran-2-ylcarbonyl amine intermediate. This intermediate is then reacted with a decahydrocyclododeca[b]thiophene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is unique due to its combination of benzofuran, thiophene, and cyclododecane structures. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4S/c1-2-30-26(29)23-19-14-9-7-5-3-4-6-8-10-16-22(19)32-25(23)27-24(28)21-17-18-13-11-12-15-20(18)31-21/h11-13,15,17H,2-10,14,16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCGLVQETLTVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(1-BENZOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHENE-3-CARBOXYLATE

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